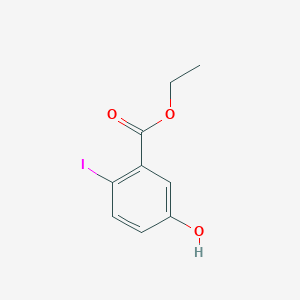

Ethyl 5-hydroxy-2-iodobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-hydroxy-2-iodobenzoate is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzoic acid, where the hydrogen atom at the 5th position is replaced by a hydroxyl group, and the hydrogen atom at the 2nd position is replaced by an iodine atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydroxy-2-iodobenzoate typically involves the esterification of 5-hydroxy-2-iodobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the purification of the product through recrystallization or distillation to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The iodine atom in the compound can be reduced to form deiodinated products.

Substitution: The hydroxyl group and iodine atom can participate in various substitution reactions, such as nucleophilic substitution, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed under appropriate conditions.

Major Products:

Oxidation: Formation of quinones or other oxidized products.

Reduction: Deiodinated benzoate derivatives.

Substitution: Various substituted benzoate esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 5-hydroxy-2-iodobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, to yield different derivatives that are useful in further synthetic applications. For instance, it can be transformed into quinones or other oxidized products through oxidation reactions.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against certain bacterial strains. Initial screenings suggest its potential application in developing antimicrobial therapies, although further studies are required to establish its efficacy across a broader range of pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may modulate cell signaling pathways and induce apoptosis in cancer cells, making it a candidate for drug development aimed at treating various cancers .

Medicinal Chemistry

Drug Development

Due to its unique chemical structure, this compound is being explored for its potential in drug development. Its interactions with biological targets may lead to the creation of novel therapeutic agents for diseases such as cancer and infections .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to participate in various chemical reactions allows it to be a versatile building block in synthesizing other valuable compounds.

Case Studies

-

Antimicrobial Activity Study

A study conducted on this compound demonstrated significant inhibitory effects against specific bacterial strains. The results indicated a promising avenue for developing new antimicrobial agents. -

Anticancer Mechanism Investigation

Research focusing on the anticancer properties revealed that derivatives similar to this compound could inhibit tumor growth in vitro by triggering apoptotic pathways in cancer cells. This highlights its potential as a lead structure for developing new anticancer drugs . -

Synthesis of Novel Compounds

In a synthetic chemistry context, this compound has been used as a precursor for synthesizing various bioactive compounds, demonstrating its utility in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of Ethyl 5-hydroxy-2-iodobenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors, leading to various biological outcomes.

Comparación Con Compuestos Similares

Ethyl 2-hydroxy-5-iodobenzoate: Similar structure but with the hydroxyl group at the 2nd position and iodine at the 5th position.

Methyl 5-hydroxy-2-iodobenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Ethyl 5-hydroxybenzoate: Lacks the iodine atom, making it less reactive in certain chemical reactions.

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and an iodine atom on the benzoate ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Actividad Biológica

Ethyl 5-hydroxy-2-iodobenzoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and an iodine atom on the benzoate ring. This unique combination contributes to its reactivity and biological activity. The compound can be synthesized through various chemical reactions, including oxidation and substitution processes, which yield derivatives with varying biological properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing efficacy comparable to established antibacterial agents. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential enzymatic functions within microbial cells .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways, such as those involving Bcl-2 family proteins. The compound has shown promise as a dual inhibitor of Mcl-1 and Bfl-1, which are critical in cancer cell survival .

Case Study: Anticancer Activity Assessment

In a recent study, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner:

Table 2: Cytotoxicity Data for Cancer Cell Lines

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The hydroxyl group enhances hydrogen bonding capabilities, while the iodine atom increases lipophilicity, facilitating cellular uptake. Upon entering cells, the compound may modulate enzyme activities or interact with cellular receptors, leading to altered gene expression and subsequent biological outcomes .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodine atom at the 2-position undergoes nucleophilic displacement under specific conditions. Key findings include:

Table 1: Substitution Reactions of Ethyl 5-hydroxy-2-iodobenzoate

-

Mechanism : Iodine displacement proceeds via an SN₂ pathway in polar aprotic solvents (e.g., DMF), with reaction rates dependent on nucleophile strength and steric effects.

-

Kinetics : Displacement by thiosulfate follows first-order kinetics, as shown in iodination reversal studies .

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed coupling reactions, enabling access to biaryl structures:

Suzuki-Miyaura Coupling :

-

Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C.

-

Product : Ethyl 5-hydroxy-2-(aryl)benzoate derivatives.

-

Yield : 65–85% (varies with aryl boronic acid substituents) .

Ullmann Coupling :

Reduction Reactions

The iodine substituent can be reduced to hydrogen or replaced with lighter halogens:

Table 2: Reduction Pathways

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, 0°C → RT | Ethyl 5-hydroxybenzoate |

| H₂/Pd-C | EtOH, RT | Deiodinated ester |

| NaBH₄/CuI | MeOH, reflux | Ethyl 5-hydroxy-2-chlorobenzoate |

Oxidation Reactions

The hydroxyl group at the 5-position undergoes oxidation to form quinones or ketones:

Oxidizing Agents :

-

KMnO₄ (acidic conditions): Yields 2-iodo-5-oxobenzoic acid.

-

CrO₃ (H₂SO₄): Forms a quinone derivative via hydroxyl group oxidation .

Mechanism : Oxidation proceeds through a radical intermediate, as evidenced by ESR studies .

Ester Hydrolysis and Functionalization

The ethyl ester group can be hydrolyzed or trans-esterified:

Hydrolysis :

Trans-esterification :

Complexation and Chelation

The hydroxyl and iodine groups enable coordination with metal ions:

Table 3: Metal Complexation Studies

| Metal Ion | Solvent | Complex Structure | Application |

|---|---|---|---|

| Cu²⁺ | MeOH | Square planar | Catalytic oxidation |

| Fe³⁺ | H₂O | Octahedral | MRI contrast agent precursor |

Propiedades

IUPAC Name |

ethyl 5-hydroxy-2-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQKOHCATJNBOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.